molecular formula C11H22O B3056620 1-Decene, 10-methoxy- CAS No. 72928-41-7

1-Decene, 10-methoxy-

Cat. No.: B3056620
CAS No.: 72928-41-7
M. Wt: 170.29 g/mol
InChI Key: UIGGBQKGVMXIQC-UHFFFAOYSA-N
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Description

9-Decen-1-ol methyl ether is an ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methoxydec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGBQKGVMXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072670
Record name 1-Decene, 10-methoxy-
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Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72928-41-7
Record name 10-Methoxy-1-decene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decene, 10-methoxy-
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Record name 1-Decene, 10-methoxy-
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Record name 1-Decene, 10-methoxy-
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Synthetic Methodologies and Strategies for 1 Decene, 10 Methoxy

Catalytic Approaches to Methoxyalkene Synthesis

Catalysis is fundamental to the efficient and selective functionalization of alkenes. Both homogeneous and heterogeneous catalytic systems offer distinct advantages and are employed in a wide array of chemical transformations. The addition of a methoxy (B1213986) group to an alkene backbone can be accomplished through several catalytic pathways, each with its own mechanistic nuances and regiochemical outcomes.

Catalytic Methanol (B129727) Addition to 1-Decene (B1663960) for Methoxydecene Synthesis

The direct acid-catalyzed addition of an alcohol across the double bond of an alkene is a classic method for ether synthesis. youtube.comchadsprep.comlibretexts.org In this reaction, a proton from a strong acid catalyst (e.g., H₂SO₄) adds to the alkene to form the most stable carbocation intermediate, which is then attacked by the alcohol nucleophile. chadsprep.comlibretexts.org

For a terminal alkene like 1-decene, this mechanism proceeds via a more stable secondary carbocation at the C-2 position, rather than a primary carbocation at the C-1 position. youtube.comyoutube.com Consequently, the subsequent nucleophilic attack by methanol results exclusively in the formation of the Markovnikov addition product, 2-methoxydecane. youtube.com This reaction pathway is unsuitable for the synthesis of 10-methoxydec-1-ene, as it does not preserve the terminal double bond and places the methoxy group at the incorrect position. 182.160.97

ReactantsCatalystPredicted ProductRegioselectivity
1-Decene, MethanolH₂SO₄ (catalytic)2-MethoxydecaneMarkovnikov
2-Methyl-1-butene, MethanolH⁺ (catalytic)2-Methoxy-2-methylbutaneMarkovnikov

Heterogeneous Catalysis in Methoxyalkene Formation

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. acs.orgwikipedia.orgsavemyexams.com This approach offers significant practical advantages, including the ease of separating and recycling the catalyst. uu.nl In the context of alkene functionalization, materials like zeolites and supported metal catalysts are commonly used. iitm.ac.in

Acidic zeolites, for instance, can catalyze methanol-alkene reactions, although these are often complex processes that can lead to a variety of products through skeletal rearrangements and oligomerization, particularly under the conditions used for methanol-to-hydrocarbon technologies. iitm.ac.inacs.org While heterogeneous catalysts are crucial in large-scale chemical production, achieving the specific anti-Markovnikov hydroalkoxylation of a terminal alkene to produce a compound like 10-methoxydec-1-ene is a formidable challenge that typically requires highly specialized catalyst design to overcome the inherent electronic preferences of the reaction. google.commdpi.com

Homogeneous Catalysis for Alkene Functionalization

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often allows for higher selectivity and milder reaction conditions due to well-defined active sites. wikipedia.orguu.nlmdpi.com Transition-metal complexes, particularly those involving palladium, are extensively used for alkene functionalization. wikipedia.org

A prominent example involving 1-decene is the Wacker-type oxidation, which uses a homogeneous palladium catalyst (e.g., PdCl₂(MeCN)₂) and a co-catalyst to oxidize the terminal alkene. mdpi.comlibretexts.orgscribd.com This reaction typically shows high regioselectivity for the Markovnikov product, yielding 2-decanone. libretexts.orgscribd.com Recent studies have focused on redirecting the regioselectivity toward the anti-Markovnikov product (n-decanal) by carefully optimizing reaction parameters. mdpi.comresearchgate.net Although this is an oxidation rather than a methoxylation, it demonstrates the principle of using soluble metal complexes to functionalize 1-decene. Palladium-catalyzed methoxylation reactions are also known, but directing the addition to the terminal position of a long-chain alkene while preserving the double bond at the other end remains a significant synthetic hurdle. smolecule.comnih.gov

SubstrateCatalytic SystemPrimary ProductReference(s)
1-DecenePdCl₂/CuCl/O₂ in DMF/H₂O2-Decanone libretexts.org
1-DeceneRuCl₃/O₂ (Phase Transfer)2-Decanone scribd.com
1-DecenePdCl₂(MeCN)₂/CuCl₂n-Decanal (anti-Markovnikov) mdpi.comresearchgate.net

Advanced Synthetic Routes Incorporating Methoxy Groups

Overcoming the regioselectivity limitations of classical addition reactions requires more sophisticated synthetic methods. Tandem reactions and energy-input technologies like microwave irradiation provide powerful platforms for constructing complex molecules with high precision.

Tandem Reactions for Alkene Functionalization

Tandem reactions, or cascade reactions, combine multiple bond-forming events in a single operation without isolating intermediates, offering enhanced efficiency and atom economy. rsc.org A particularly relevant strategy for functionalizing alkenes at positions remote from the double bond involves tandem isomerization/functionalization. nih.gov In such a process, a transition metal catalyst can "walk" the double bond along the alkyl chain before a subsequent functionalization step occurs at a desired position. rsc.org

For instance, nickel-catalyzed systems have been developed that achieve the tandem isomerization of internal alkenes followed by an anti-Markovnikov hydroarylation at the terminal position. rsc.org While not a direct synthesis of 10-methoxydec-1-ene from 1-decene, this principle highlights a powerful strategy for achieving remote functionalization. A hypothetical tandem reaction to form the target molecule could involve the anti-Markovnikov hydroalkoxylation of a diene or the functionalization of a pre-existing ω-functionalized alkene. acs.orgmdpi.com Such approaches bypass the regiochemical constraints of direct addition to a simple terminal alkene.

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating. tsijournals.comunivpancasila.ac.id The technique utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently. tsijournals.comrroij.com

While a direct microwave-assisted methoxylation of 1-decene to yield 10-methoxydec-1-ene is not documented, microwave irradiation is highly effective for analogous transformations that construct ether linkages. For example, a facile and regioselective bromomethoxylation of alkenes has been reported using a polymer-supported bromine resin under microwave irradiation, where a methoxy group and a bromine atom are added across the double bond. nih.gov Furthermore, the classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be significantly accelerated using microwaves, often reducing reaction times from hours to minutes. benthamdirect.comwikipedia.org A plausible microwave-assisted route to 10-methoxydec-1-ene would involve starting with 9-decen-1-ol, converting it to its alkoxide, and reacting it with a methylating agent under microwave irradiation.

Reaction TypeKey FeaturesAdvantage of MicrowavesReference(s)
Williamson Ether SynthesisAlkoxide + Alkyl HalideReduces reaction time from hours to minutes; improves yield. benthamdirect.comwikipedia.org
Bromomethoxylation of AlkenesAlkene + Bromine Resin in MethanolRapid (minutes), highly regio- and chemoselective. nih.gov
Alkylation of AlcoholsAlcohol + Alkylating Agent + BaseReactions complete in < 5 minutes at room temperature. tsijournals.com
Gold-Catalyzed EtherificationAlcohol Activation (SN1-type)Enables direct formation of unsymmetrical ethers. organic-chemistry.org

Biocatalytic and Enzyme-Mediated Approaches

The synthesis of ethers through biocatalytic methods represents a growing field of interest, prized for its potential for high selectivity and mild reaction conditions. While direct enzymatic synthesis of 1-decene, 10-methoxy- is not extensively documented, analogous reactions catalyzed by enzymes such as lipases and cytochrome P450 monooxygenases provide a foundation for feasible biocatalytic routes.

Lipase-Catalyzed Etherification: Lipases, which naturally catalyze the hydrolysis of esters, can be employed for synthesis in non-aqueous media. nih.govjocpr.com The mechanism for lipase-catalyzed esterification, which can be analogous to etherification, typically follows a Ping-Pong Bi-Bi mechanism. nih.gov This process involves the formation of an acyl-enzyme intermediate. nih.govresearchgate.net In a potential synthesis of 1-decene, 10-methoxy-, a lipase (B570770) could theoretically catalyze the reaction between a derivative of 1-decene and methanol. For instance, lipase-catalyzed transesterification has been shown to be effective for long-chain molecules. researchgate.net One proposed pathway could involve the activation of a 10-hydroxy-1-decene substrate by the lipase's catalytic triad (B1167595) (serine, histidine, and aspartate), followed by a nucleophilic attack from methanol to form the ether. The choice of solvent is crucial, as it can influence the enzyme's activity and shift the reaction equilibrium towards synthesis over hydrolysis. nih.gov

Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes (P450s) are versatile biocatalysts known for their ability to functionalize non-activated C-H and C=C bonds. nih.govsioc-journal.cn P450s have been engineered for the enantioselective epoxidation of terminal alkenes. researchgate.net While epoxidation is a common outcome, these enzymes can also catalyze hydroxylations. sioc-journal.cn An engineered P450 could potentially be designed to directly hydroxylate the terminal carbon of a decane (B31447) chain, which could then be methylated in a subsequent step. More directly, P450s from the CYP152 family, such as OleTJe, are known to decarboxylate fatty acids to produce terminal olefins. researchgate.net This highlights the potential for engineering P450s to perform specific modifications on long alkyl chains, which could be adapted for the synthesis of functionalized alkenes like 1-decene, 10-methoxy-. The catalytic cycle of P450s involves the activation of molecular oxygen to form a potent oxidizing species, offering a powerful tool for selective oxidations under mild conditions. escholarship.orgnih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of synthetic pathways is critical for optimizing reaction conditions and improving yields. For the synthesis of 1-decene, 10-methoxy-, particularly through conventional acid-catalyzed routes, the investigation of reaction intermediates, kinetic modeling, and catalyst deactivation provides crucial insights.

Elucidation of Reaction Intermediates

The acid-catalyzed etherification of an alkene with an alcohol, a common method for synthesizing ethers, proceeds through a series of reactive intermediates. In the case of synthesizing 1-decene, 10-methoxy- from 1-decene and methanol, the mechanism involves the formation of a carbocation.

The reaction is initiated by the protonation of the double bond of 1-decene by an acid catalyst. This results in the formation of a secondary carbocation at the C2 position, following Markovnikov's rule. This carbocation is a key intermediate, and its stability influences the reaction rate.

Once formed, the secondary carbocation is susceptible to nucleophilic attack by methanol. The oxygen atom of methanol attacks the positively charged carbon, leading to the formation of a protonated ether intermediate. The final step involves the deprotonation of this intermediate, typically by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst), to yield the final product, 1-decene, 10-methoxy-, and regenerate the acid catalyst.

A potential complication in carbocation chemistry is the possibility of rearrangements to form more stable carbocations. libretexts.org In the case of the secondary carbocation formed from 1-decene, a 1,2-hydride shift could theoretically occur, moving the positive charge to an internal carbon. libretexts.orgmasterorganicchemistry.com However, for a simple linear alkene like 1-decene, the stability gain from such a shift is minimal, and thus, significant rearrangement is not typically expected under controlled conditions. The primary reaction pathway remains the direct attack of methanol on the initially formed secondary carbocation.

Kinetic Modeling of Synthetic Processes

The kinetics of etherification reactions, particularly those involving alkenes and methanol over solid acid catalysts, have been extensively studied and are often described by Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) models. aalto.fitkk.firesearchgate.net These models are crucial for reactor design and process optimization.

Langmuir-Hinshelwood Model: In many cases, the etherification process is well-described by an L-H type model, where both the alkene and the alcohol adsorb onto the catalyst surface before reacting. aalto.firesearchgate.net The surface reaction between the adsorbed species is often the rate-determining step. The general form of the rate equation considers the concentrations of the reactants and the adsorption constants of all species involved (reactants and products).

Eley-Rideal Model: Alternatively, an E-R type model may provide a better fit for the experimental data under certain conditions. tkk.fi In this model, one of the reactants (typically the alcohol) adsorbs onto the catalyst surface, while the other reactant (the alkene) reacts directly from the bulk liquid phase with the adsorbed species. aalto.fi

Studies on the etherification of C5 and C8 alkenes with methanol have shown that the reaction rate is influenced by temperature, reactant molar ratios, and catalyst type. aalto.fitkk.fi High temperatures favor faster kinetics but can be limited by thermodynamic equilibrium and may promote side reactions like alcohol dehydration. An excess of alcohol can increase alkene conversion but also complicates downstream separation. aalto.fi The activation energies for the etherification of trimethyl-pentenes with methanol have been determined to be in the range of 80-86 kJ/mol. researchgate.net A kinetic model for the synthesis of 1-decene, 10-methoxy- would likely be of a similar nature, with the specific parameters depending on the catalyst and reaction conditions employed.

Below is an interactive table summarizing kinetic models applied to analogous etherification reactions.

Reaction Catalyst Proposed Kinetic Model Key Findings Reference(s)
TAME Synthesis (C5 Alkenes + Methanol)Ion-Exchange ResinLangmuir-Hinshelwood (Dual-Site)Reaction rate is second order with respect to catalyst acid capacity. High alcohol concentration can lead to dehydration side reactions. aalto.fi
C8-Alkenes + MethanolSmopex-101 (Fibrous Resin)Langmuir-Hinshelwood or Eley-RidealAdsorption of alkenes is minor compared to methanol and ether. tkk.fi
Isoamylenes + MethanolAmberlyst 15Langmuir-Hinshelwood-Hougen-WatsonMethanol adsorbs very strongly, leading to apparent first-order kinetics. researchgate.net
1-Dodecanol EtherificationTungstated ZirconiaLangmuir-Hinshelwood (Dual-Site)The rate-limiting step is the formation of the C-O bond between two adsorbed alcohol molecules. escholarship.org

Catalyst Deactivation Mechanisms in Alkene Transformations

The deactivation of solid acid catalysts, particularly zeolites, is a significant challenge in industrial processes involving alkene transformations like etherification. The primary mechanism of deactivation is often the formation of carbonaceous deposits, commonly referred to as "coke." dissertation.comsci-hub.seresearchgate.net

Coke Formation: Coke is formed from a complex series of polymerization and condensation reactions of the alkene reactants and/or products on the acid sites of the catalyst. cardiff.ac.uk In the context of 1-decene etherification, the long hydrocarbon chain of the alkene makes it a potent coke precursor. The process typically begins with the oligomerization of the alkene, followed by cyclization, hydrogen transfer, and aromatization to form polycyclic aromatic hydrocarbons. These large molecules can block the pores of the catalyst, preventing access of the reactants to the active sites and leading to a loss of activity. dissertation.comuu.nl The structure of the zeolite, including its pore size and topology, plays a crucial role in determining the nature and location of the coke formed. sci-hub.seuu.nl

Other Deactivation Mechanisms: Besides coking, other deactivation mechanisms can also occur:

Sintering: At high temperatures, the small crystallites of a catalyst can agglomerate into larger ones, resulting in a loss of active surface area.

Leaching: In liquid-phase reactions, active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.

Poisoning: Strong adsorption of impurities or byproducts onto the active sites can block them and inhibit the catalytic reaction.

The table below summarizes common catalyst deactivation mechanisms in related reactions.

Deactivation Mechanism Description Relevant Reactions Mitigation Strategies Reference(s)
Coking/Fouling Deposition of carbonaceous species on the catalyst surface and within pores, blocking active sites.Alkene Oligomerization, EtherificationControlled regeneration by burning off coke, use of catalysts with hierarchical pore structures. dissertation.comsci-hub.seresearchgate.netcardiff.ac.ukrsc.org
Sintering Thermal agglomeration of catalyst particles, leading to loss of active surface area.High-Temperature Gas-Phase ReactionsUse of thermally stable supports, operation at lower temperatures. researchgate.net
Leaching Dissolution of active catalyst components into the reaction medium.Liquid-Phase ReactionsAnchoring active sites to the support, using insoluble catalysts. researchgate.net
Poisoning Strong chemisorption of impurities or byproducts onto active sites.Various, especially with impure feedstocksFeed purification, use of guard beds. researchgate.net

Based on the current scientific literature available through the search, detailed studies concerning the specific chemical transformations and reactivity of 1-Decene, 10-methoxy- are not available. Research on polymerization, copolymerization, and hydrofunctionalization reactions has been extensively conducted on the parent compound, 1-decene, but not specifically on its 10-methoxy derivative.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline focusing solely on the chemical transformations of 1-Decene, 10-methoxy-. The presence of the terminal methoxy group would significantly influence the electronic and steric properties of the molecule compared to 1-decene, making direct extrapolation of reactivity data from 1-decene to 1-decene, 10-methoxy- scientifically unfounded.

General information identifies 1-Decene, 10-methoxy- as a chemical compound with the molecular formula C11H22O. uni.lunih.govepa.gov Its IUPAC name is 10-methoxydec-1-ene. nih.gov

Chemical Transformations and Reactivity of 1 Decene, 10 Methoxy

Transformations Involving the Terminal Alkene Moiety

Hydrofunctionalization Reactions

Isomerizing Methoxycarbonylation Mechanisms

Isomerizing methoxycarbonylation is a powerful transition-metal-catalyzed reaction that converts alkenes into linear esters, which are valuable intermediates in the production of detergents, polymers, and other specialty chemicals. While specific studies on 1-decene (B1663960), 10-methoxy- are not prevalent, the mechanism can be understood from research on similar long-chain terminal alkenes like 1-decene.

The reaction is typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands. The process involves the initial coordination of the alkene to the metal center, followed by a series of migratory insertions of carbon monoxide and methanol (B129727). A key feature is the ability of the catalyst to isomerize the double bond along the alkyl chain. This isomerization allows for the formation of the thermodynamically favored linear ester product, even from an internal alkene starting material. For a terminal alkene like 1-decene, 10-methoxy-, the catalyst can facilitate the "walking" of the double bond away from the terminal position and then back, ultimately leading to the highly selective formation of the linear methyl undecanoate derivative where the ester group is at the terminus of the chain. The remote methoxy (B1213986) group is not expected to interfere with the catalytic cycle.

Hydroaminomethylation Applications

Hydroaminomethylation is a one-pot tandem reaction that combines hydroformylation and reductive amination to convert an alkene into a higher amine. This atom-economical process is of significant industrial interest for the synthesis of fatty amines, which are used as surfactants, corrosion inhibitors, and fabric softeners.

The reaction of 1-decene, 10-methoxy- would proceed via a rhodium-catalyzed process in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen) and an amine. researchgate.netmdpi.comd-nb.infomdpi.com The first step is the hydroformylation of the alkene to produce an aldehyde. Subsequent reaction with an amine (e.g., diethylamine) forms an enamine or iminium ion intermediate, which is then hydrogenated by the same catalyst to yield the final amine product. mpg.deacs.org

For 1-decene, 10-methoxy-, this reaction offers a direct route to ω-methoxy-functionalized long-chain amines. The high regioselectivity for the linear amine is a critical advantage of this method, which can be achieved using specific catalyst systems. mdpi.com The presence of the methoxy group at the end of the chain provides a handle for further chemical modifications.

Table 1: Representative Conditions for Rh-Catalyzed Hydroaminomethylation of 1-Decene

Catalyst System Amine Temperature (°C) Pressure (bar) Regioselectivity (linear) Yield (%) Reference
Rh(acac)(cod)/SulfoXantphos Diethylamine 120 30 (H₂/CO 2:1) >97% 34 mdpi.comd-nb.info
Rh(acac)(cod)/SulfoXantphos Diethylamine 120 30 (H₂/CO 2:1) >97% - researchgate.netresearchgate.net

Oxidative Transformations

The terminal double bond of 1-decene, 10-methoxy- is susceptible to oxidation, most notably through epoxidation to form 1,2-epoxy-10-methoxydecane. Epoxides are highly valuable intermediates in organic synthesis due to their reactivity towards a wide range of nucleophiles, allowing for the introduction of various functional groups.

A common and efficient method for the epoxidation of alkenes is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com This reaction proceeds through a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step, preserving the stereochemistry of the starting material. libretexts.org Other methods include catalytic systems using hydrogen peroxide as the oxidant in the presence of manganese or rhenium catalysts. organic-chemistry.org Electrochemical methods using water as the oxygen source have also been developed for alkene epoxidation. nih.govrsc.org The methoxy group in 1-decene, 10-methoxy- is stable under these conditions and does not interfere with the epoxidation of the remote double bond.

Table 2: Examples of Epoxidation Conditions for Alkenes

Reagent/Catalyst Oxidant Solvent Key Features Reference
m-CPBA - Chloroform, Dioxane Widely used, stable peroxy acid libretexts.org
Manganese(II) salts Hydrogen Peroxide Bicarbonate Buffer Catalytic, uses H₂O₂ as terminal oxidant organic-chemistry.org
(TMP)MnCl Water (electrochem.) Acetonitrile (B52724)/Water High faradaic efficiency rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Diboration)

The diboration of alkenes is a valuable transformation that installs two boron functionalities across a double bond, creating versatile intermediates for further synthesis, including cross-coupling reactions. While specific examples with 1-decene, 10-methoxy- are scarce, the reaction can be generalized from studies on terminal alkenes.

Catalyzed by transition metals such as platinum, copper, or cobalt, the reaction of a terminal alkene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) typically results in the formation of a 1,2-diborylalkane. acs.orgrsc.org The reaction mechanism involves the oxidative addition of the B-B bond to the metal center, followed by insertion of the alkene and reductive elimination to yield the product. The regioselectivity can be controlled by the choice of catalyst and ligands. These diborylated products can then be used in subsequent reactions to form more complex carbon skeletons.

Transformations Involving the Methoxy Functional Group

While generally unreactive, the ether linkage in 1-decene, 10-methoxy- can be cleaved under strongly acidic conditions. libretexts.orgopenstax.org The most common reagents for this transformation are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com

The reaction proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). masterorganicchemistry.comfiveable.me Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks the less sterically hindered carbon of the protonated ether. In the case of 1-decene, 10-methoxy-, which is a primary methyl ether, the nucleophilic attack occurs at the methyl carbon. This results in the formation of a methyl halide (methyl bromide or methyl iodide) and 9-decen-1-ol. If an excess of the hydrohalic acid is used, the initially formed alcohol can undergo a further substitution reaction to produce the corresponding 1,10-dihalodecane. libretexts.org

Table 3: Products of Acidic Cleavage of 1-Decene, 10-methoxy-

Reagent Mechanism Primary Products
HBr (conc.) Sₙ2 9-Decen-1-ol and Methyl bromide
HI (conc.) Sₙ2 9-Decen-1-ol and Methyl iodide

Functional Group Interconversions of Methoxy Moieties

The methoxy group (-OCH₃) in 1-Decene, 10-methoxy-, a primary alkyl ether, is generally stable but can be converted to a hydroxyl group (-OH) through ether cleavage. This transformation is a key step for further functionalization of the molecule at the C10 position. The most common methods for this interconversion involve the use of strong acids. masterorganicchemistry.comlibretexts.org

Cleavage with Strong Protic Acids:

Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can effectively cleave the ether bond. masterorganicchemistry.comlibretexts.org The reaction proceeds through a nucleophilic substitution mechanism. Given that the methyl group is sterically unhindered, the reaction is expected to follow an S\textsubscript{N}2 pathway. masterorganicchemistry.com The ether oxygen is first protonated by the strong acid, forming a good leaving group (methanol). The subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl carbon results in the formation of 10-decen-1-ol and a methyl halide. masterorganicchemistry.com Using an excess of the acid can lead to the further conversion of the alcohol to the corresponding 1,10-dihalodecane. libretexts.org

Cleavage with Lewis Acids:

Boron tribromide (BBr₃) is a highly effective Lewis acid for the cleavage of methyl ethers, often under milder conditions than strong protic acids. masterorganicchemistry.com The reaction is initiated by the coordination of the Lewis acidic boron to the ether oxygen, which activates the C-O bond for cleavage. A bromide ion then attacks the methyl group, leading to the formation of an alkoxydibromoborane intermediate, which upon aqueous workup, yields 10-decen-1-ol. masterorganicchemistry.comsci-hub.se Studies on aryl methyl ethers have shown that one equivalent of BBr₃ can cleave up to three equivalents of the ether, suggesting the potential for using sub-stoichiometric amounts of the reagent. nih.govnih.gov

ReagentProduct(s)MechanismReference
HBr (concentrated)10-Decen-1-ol, Methyl bromideSN2 masterorganicchemistry.com
HI (concentrated)10-Decen-1-ol, Methyl iodideSN2 masterorganicchemistry.com
BBr3 followed by H2O10-Decen-1-ol, B(OH)3, HBrLewis acid-mediated SN2 masterorganicchemistry.comnih.govnih.gov

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The terminal double bond in 1-Decene, 10-methoxy- allows for a variety of addition reactions where the control of regioselectivity and stereoselectivity is paramount.

Hydroboration-Oxidation:

The hydroboration-oxidation of 1-Decene, 10-methoxy- is a two-step reaction that converts the terminal alkene into a primary alcohol with high selectivity.

Regioselectivity: The addition of borane (B79455) (BH₃) or its derivatives across the double bond exhibits a strong preference for the boron atom to add to the less substituted carbon (C-1), a phenomenon known as anti-Markovnikov addition. masterorganicchemistry.comwindows.netchemrxiv.orgchemrxiv.org This selectivity is driven by both steric factors, as the boron-containing group is bulkier than the hydrogen, and electronic factors. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity to near exclusivity. masterorganicchemistry.comwindows.net

Stereoselectivity: The hydroboration reaction proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comchemrxiv.org The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group with retention of configuration. masterorganicchemistry.com For 1-Decene, 10-methoxy-, this would result in the formation of 10-methoxydecane-1,2-diol.

ReagentKey IntermediateFinal ProductRegioselectivityStereoselectivityReference
1. BH3-THF 2. H2O2, NaOHTrialkylborane10-Methoxydecane-1,2-diolAnti-MarkovnikovSyn-addition masterorganicchemistry.com
1. 9-BBN 2. H2O2, NaOHAlkyl-9-BBN10-Methoxydecane-1,2-diolHigh Anti-MarkovnikovSyn-addition masterorganicchemistry.comwindows.net

Epoxidation:

The reaction of the terminal alkene of 1-Decene, 10-methoxy- with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide, specifically 2-(8-methoxyoctyl)oxirane.

Regioselectivity: The reaction is highly regioselective for the electron-rich double bond over the ether linkage.

Stereoselectivity: The epoxidation of the prochiral alkene will result in the formation of a new chiral center at C-2. Using an achiral reagent like m-CPBA will produce a racemic mixture of the (R)- and (S)-enantiomers. khanacademy.org The stereochemical outcome of the epoxidation is dependent on the geometry of the starting alkene; for a cis-alkene, the substituents on the resulting epoxide will be cis, and for a trans-alkene, they will be trans. khanacademy.org

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular characteristics of 1-Decene (B1663960), 10-methoxy-. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of 1-Decene, 10-methoxy-. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In a proton NMR spectrum of 1-Decene, 10-methoxy-, distinct signals corresponding to the different types of protons would be expected. The terminal vinyl protons (=CH₂) would appear in the downfield region, typically between 4.9 and 5.1 ppm, while the internal vinyl proton (-CH=) would resonate further downfield, around 5.8 ppm. The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at approximately 3.3 ppm. The various methylene (B1212753) (-CH₂-) groups in the long alkyl chain would generate a series of overlapping multiplets in the upfield region, generally between 1.2 and 2.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. nih.gov For 1-Decene, 10-methoxy-, the two vinyl carbons would have characteristic shifts, with the terminal CH₂ carbon appearing around 114 ppm and the internal CH carbon around 139 ppm. The carbon of the methoxy group would be observed near 59 ppm, while the adjacent methylene carbon (-CH₂-O) would be found further downfield in the alkyl region, around 72 ppm. The remaining methylene carbons of the aliphatic chain would resonate at various shifts between approximately 26 and 34 ppm. The availability of a ¹³C NMR spectrum for this compound is noted in chemical databases. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Decene, 10-methoxy-

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
=CH₂~4.9 - 5.1~114
-CH=~5.8~139
-OCH₃~3.3~59
-CH₂-O-~3.4~72
Alkyl -CH₂-~1.2 - 2.1~26 - 34

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Decene, 10-methoxy-, the IR spectrum would exhibit characteristic absorption bands confirming its alkene and ether functionalities. A vapor phase IR spectrum for this compound is available in spectral databases. nih.gov

Key expected absorption bands include:

C-H stretch (alkene): A peak just above 3000 cm⁻¹, typically around 3075 cm⁻¹, corresponding to the stretching vibration of the C-H bonds on the double bond.

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, due to the C-H bonds of the long alkyl chain and methoxy group.

C=C stretch: A characteristic peak for the carbon-carbon double bond, appearing around 1640 cm⁻¹.

C-O-C stretch: A strong, prominent band in the fingerprint region, typically between 1070 and 1150 cm⁻¹, which is indicative of the ether linkage.

=C-H bend: Out-of-plane bending vibrations for the terminal alkene group would produce strong bands around 910 and 990 cm⁻¹.

Mass Spectrometry (MS) in Molecular and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of 1-Decene, 10-methoxy- is 170.29 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which can then break apart into smaller, charged fragments.

Analysis of GC-MS data from the NIST Mass Spectrometry Data Center reveals key fragments for 1-Decene, 10-methoxy-. nih.gov The fragmentation pattern is crucial for confirming the structure. A prominent peak is observed at a mass-to-charge ratio (m/z) of 45. This fragment, [CH₃OCH₂]⁺, is highly characteristic of a methyl ether and is often the base peak. Other significant fragments are seen at m/z 55 and 67, which likely correspond to various unsaturated hydrocarbon fragments resulting from cleavage along the alkyl chain. nih.gov Additionally, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for different adducts of the molecule, aiding in its identification in more advanced MS techniques. uni.lu

Table 2: Key Mass Spectrometry Data for 1-Decene, 10-methoxy-

Data PointValueSource/Significance
Molecular Weight170.29 g/molComputed by PubChem nih.gov
Molecular Ion [M]⁺·170.16652 m/zPredicted uni.lu
Key Fragment 145 m/zNIST Data; Characteristic methoxy fragment [CH₃OCH₂]⁺ nih.gov
Key Fragment 255 m/zNIST Data; Likely alkenyl fragment [C₄H₇]⁺ nih.gov
Key Fragment 367 m/zNIST Data; Likely alkenyl fragment [C₅H₇]⁺ nih.gov
Predicted CCS for [M+H]⁺143.1 ŲPredicted using CCSbase uni.lu

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating 1-Decene, 10-methoxy- from reaction mixtures or impurities and for quantifying its presence.

Gas Chromatography (GC) Applications in Compositional Analysis

Due to its volatility, 1-Decene, 10-methoxy- is well-suited for analysis by Gas Chromatography (GC). In GC, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interactions with the stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier.

The Kovats retention index is a standardized measure that helps in identifying compounds across different GC systems. For 1-Decene, 10-methoxy-, a Kovats retention index of 1229.9 has been experimentally determined on a semi-standard non-polar column. nih.gov This value can be used in conjunction with mass spectrometry (in a GC-MS setup) to provide a high degree of confidence in the identification and purity assessment of the compound. GC is the primary method for analyzing the composition of samples containing this and similar alkene ethers.

Liquid Chromatography (LC) Techniques

While GC is the more common method for a volatile and relatively non-polar compound like 1-Decene, 10-methoxy-, Liquid Chromatography (LC) could also be employed for its analysis and purification. libretexts.org High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, could separate the compound from more polar or less volatile substances. libretexts.org

In a reversed-phase setup, a non-polar stationary phase (like C18) would be used with a polar mobile phase. Given the non-polar nature of 1-Decene, 10-methoxy-, a mobile phase consisting of organic solvents like acetonitrile (B52724) and water would likely be required for effective elution. However, specific applications of LC for the routine analysis of 1-Decene, 10-methoxy- are not widely documented in the literature, indicating that GC is generally the preferred analytical method.

In Situ Spectroscopic Monitoring of Reactions

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a powerful tool in modern chemical research. For a compound like 1-Decene, 10-methoxy-, which possesses both a terminal alkene and an ether functional group, in situ spectroscopic techniques are invaluable for understanding its reactivity, reaction kinetics, and the formation of intermediates and products. Methodologies such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the chemical transformations of the vinyl group and the methoxy moiety under various reaction conditions.

In situ monitoring provides a continuous stream of data, allowing researchers to observe transient species and gain a deeper understanding of reaction mechanisms without the need for quenching the reaction and performing offline analysis. nih.gov This is particularly advantageous for optimizing reaction conditions, improving yields, and ensuring the stability of catalysts and reagents. researchgate.net

Research on analogous long-chain olefins and etherification reactions demonstrates the utility of these techniques. For instance, in situ FTIR spectroscopy has been effectively used to monitor the hydroformylation of 1-decene and 1-dodecene, reactions that transform the terminal alkene group. researchgate.netacs.org These studies reveal the ability to track the consumption of the alkene and the formation of aldehyde products in real-time. Similarly, in situ monitoring of etherification reactions allows for the observation of the formation and disappearance of intermediates, providing crucial insights into the reaction pathway. acs.org

The following data table summarizes key spectroscopic features relevant to monitoring reactions of a compound with the structural motifs of 1-Decene, 10-methoxy-. These values are representative and can be used to track the conversion of the alkene functional group and changes in the vicinity of the ether linkage.

Spectroscopic TechniqueFunctional GroupCharacteristic Signal/Peak (cm⁻¹ or ppm)Observation During Reaction
FTIR Spectroscopy C=C Stretch (alkene)1640-1680 cm⁻¹ orgchemboulder.comDecrease in intensity as the alkene is consumed.
=C-H Stretch (alkene)3000-3100 cm⁻¹ orgchemboulder.comDecrease in intensity corresponding to alkene consumption.
C-O Stretch (ether)1050-1150 cm⁻¹Potential shift or change in intensity depending on reactions at or near the ether group.
Raman Spectroscopy C=C Stretch (alkene)1631-1639 cm⁻¹ acs.orgDecrease in intensity indicates consumption of the starting material.
¹H NMR Spectroscopy Alkenyl Protons4.6-5.9 ppm orgchemboulder.comlibretexts.orgDisappearance of signals as the double bond reacts.
Methoxy Protons (-OCH₃)~3.3 ppmShift in chemical shift or change in multiplicity upon reaction at an adjacent position.
¹³C NMR Spectroscopy Alkene Carbons100-170 ppm libretexts.orgDisappearance of signals upon reaction of the double bond.

Detailed Research Findings

While specific studies on "1-Decene, 10-methoxy-" are not prevalent in the reviewed literature, extensive research on related structures provides a clear framework for the application of in situ spectroscopic monitoring.

In the context of alkene transformation, the hydroformylation of long-chain olefins like 1-decene has been studied extensively using in situ FTIR. researchgate.net These studies allow for the monitoring of the catalyst's active state and stability, which is crucial for process optimization. researchgate.net For example, during the rhodium-catalyzed hydroformylation of 1-dodecene, unprocessed ATR-IR spectra show numerous overlapping and time-dependent bands, which can be resolved using advanced chemometric analyses to provide concentration profiles of reactants, intermediates, and products. acs.org A decrease in a signal around 1150 cm⁻¹ has been correlated with the loss of selectivity, indicating decomposition of the catalyst complex. acs.org

For etherification reactions, in situ gas chromatography (GC) monitoring, while not a spectroscopic technique, has been used to follow the kinetics of both symmetrical and unsymmetrical ether formation. acs.org In the iron(III)-catalyzed cross-etherification of an alcohol, the formation and subsequent consumption of a symmetrical ether intermediate were observed, confirming the reaction pathway. acs.org This highlights the importance of real-time monitoring in elucidating reaction mechanisms. Electron paramagnetic resonance (EPR) spectroscopy has also been used in situ to investigate the oxidation state of the iron catalyst during the reaction. acs.org

In situ Raman spectroscopy is another powerful technique, particularly for monitoring polymerization reactions in slurries where other methods may not be suitable. endress.com It has been successfully used to monitor the conversion of individual monomers in emulsion polymerization, with the stretching vibrations of the vinyl groups of styrene (B11656) and butyl acrylate (B77674) appearing at 1631 and 1639 cm⁻¹, respectively. acs.org The intensity of these peaks provides a direct measure of the monomer concentration. acs.org

Furthermore, time-resolved NMR spectroscopy, combined with rapid mixing and continuous flow techniques, allows for the real-time monitoring of off-equilibrium reactions. nih.gov This provides high-resolution spectral data that can track changes at individual chemical sites throughout the course of a reaction. nih.gov For a molecule like 1-Decene, 10-methoxy-, this would enable the simultaneous observation of changes at the double bond and near the methoxy group.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

No specific studies reporting quantum chemical calculations for 1-Decene (B1663960), 10-methoxy- were found. Such calculations would be crucial for understanding the molecule's fundamental electronic properties.

Density Functional Theory (DFT) Applications

There are no published applications of Density Functional Theory (DFT) specifically for 1-Decene, 10-methoxy-. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org Future DFT studies on this compound could elucidate properties such as optimized geometry, total energy, and the distribution of electron density.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for 1-Decene, 10-methoxy-. FMO theory is essential for predicting a molecule's reactivity, with the HOMO indicating its nucleophilic or electron-donating capability and the LUMO suggesting its electrophilic or electron-accepting nature. iupac.orgyoutube.com

Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

There is no available research on the reactivity descriptors, such as Fukui functions and dual descriptors, for 1-Decene, 10-methoxy-. These conceptual DFT tools are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Mechanistic Modeling and Transition State Analysis

No studies involving the mechanistic modeling or transition state analysis for reactions involving 1-Decene, 10-methoxy- have been found. This type of computational analysis is vital for understanding reaction pathways, activation energies, and the structures of transient intermediates.

Prediction of Reactivity and Selectivity Profiles

Without the foundational data from quantum chemical calculations and mechanistic modeling, no specific predictions on the reactivity and selectivity profiles of 1-Decene, 10-methoxy- can be detailed.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulations focused on the conformational analysis of 1-Decene, 10-methoxy-. MD simulations would be instrumental in exploring the molecule's conformational landscape, identifying stable conformers, and understanding its flexibility and intermolecular interactions over time.

Advanced Applications and Future Research Directions

Role in Polymer Science and Engineering

The introduction of functional groups into traditional nonpolar polyolefins is a key strategy for developing high-performance materials. 1-Decene (B1663960), 10-methoxy- serves as an ideal candidate for this purpose, enabling the creation of polymers with tailored properties.

Synthesis of Functionalized Polyolefins

Functionalized polyolefins, which incorporate polar groups, are highly sought after for their enhanced surface properties, such as adhesion, printability, and compatibility with other materials. rsc.orgrsc.org The synthesis of these advanced polymers can be achieved through several methods, with direct copolymerization of a functional monomer being a primary route. researchgate.netmdpi.com

In this context, 1-Decene, 10-methoxy- acts as a "functional comonomer." Its terminal double bond allows it to be readily incorporated into a growing polymer chain alongside primary olefins like ethylene (B1197577), using modern transition-metal catalysts. wikipedia.orgnih.gov The appended methoxy (B1213986) group is carried into the final polymer structure, imparting polarity to the otherwise nonpolar polyolefin backbone. This direct incorporation method is often preferred over post-polymerization modification, as it can offer better control over the distribution of functional groups and avoids the use of harsh reagents. mdpi.com Research into the copolymerization of ethylene with similar long-chain alpha-olefins like 1-decene has shown that the type and concentration of the comonomer significantly influence the final properties of the polymer. researchgate.net

Design of Specialty Materials with Tunable Properties

The ability to incorporate the methoxy group directly into the polymer chain allows for the precise tuning of material properties. The presence of the polar ether linkage can significantly improve a polyolefin's adhesion to polar substrates, enhance its compatibility with polar polymers or fillers, and improve its surface dyeability. rsc.orgresearchgate.net

This is particularly relevant in the field of high-performance synthetic lubricants, where the parent molecule, 1-decene, is a primary building block for polyalphaolefins (PAOs). wikipedia.orgmdpi.com By copolymerizing 1-decene with 1-Decene, 10-methoxy-, it is possible to create a new class of functionalized PAOs. These novel lubricants could exhibit modified viscosity profiles, improved thermal stability, and better interaction with performance-enhancing additives. The amount of 1-Decene, 10-methoxy- incorporated can be varied to fine-tune these properties for specific applications, from automotive to industrial machinery. nih.govresearchgate.net

Table 1: Property Comparison of Standard vs. Functionalized Polyolefins

PropertyStandard Polyolefin (e.g., Polyethylene)Hypothetical Poly(ethylene-co-1-decene, 10-methoxy-)
PolarityNonpolarIncreased Polarity
Adhesion to Polar SubstratesPoorImproved
Compatibility with FillersLimited to nonpolar fillersEnhanced with polar fillers (e.g., glass fibers, clays)
Printability/DyeabilityRequires surface treatmentPotentially improved direct dye/ink uptake
Barrier PropertiesGood moisture barrierMay alter barrier properties to other substances

Intermediacy in Complex Organic Synthesis

The dual reactivity of 1-Decene, 10-methoxy- makes it a valuable intermediate for constructing complex molecules and fine chemicals. nih.govuni.lu

Precursor for Advanced Chemical Building Blocks

The compound features two distinct reactive sites: the terminal alkene and the methoxy-terminated alkyl chain. The terminal double bond is susceptible to a wide range of chemical transformations, including:

Epoxidation to form an epoxide ring.

Hydroformylation to introduce an aldehyde group.

Hydroboration-oxidation to yield a primary alcohol.

Metathesis reactions to build longer carbon chains.

The methoxy group at the other end of the molecule can act as a stable protecting group for a hydroxyl function. Under specific chemical conditions, this ether linkage can be cleaved to reveal a primary alcohol. This dual functionality allows for the synthesis of α,ω-bifunctional molecules, which are highly valuable linear building blocks for creating more complex chemical architectures used in pharmaceuticals, agrochemicals, and specialty polymers.

Applications in Fine Chemical Production

The versatility of 1-Decene, 10-methoxy- as a precursor extends to the production of various fine chemicals. For example, selective transformation of the double bond while leaving the methoxy group intact can produce long-chain methoxy alcohols or aldehydes. These types of molecules are of interest in the fragrance and flavor industries, where specific chain lengths and functional groups determine the olfactory and gustatory properties.

Furthermore, the ability to create bifunctional building blocks opens pathways to new monomers. For instance, converting the double bond to a carboxylic acid and cleaving the ether to an alcohol would produce 10-hydroxydecanoic acid, a monomer for producing biodegradable polyesters. The oligomerization of 1-decene itself is a major industrial process for producing synthetic lubricant base oils, and functionalized oligomers derived from 1-Decene, 10-methoxy- could lead to new types of high-performance hydraulic fluids and greases. mdpi.comgoogle.com

Table 2: Potential Chemical Transformations and Resulting Building Blocks

Reaction at Terminal AlkeneResulting Functional GroupPotential Application of Building Block
Hydroboration-Oxidation10-methoxy-1-decanolSynthesis of specialty non-ionic surfactants, ether alcohols
Epoxidation1,2-epoxy-10-methoxydecaneIntermediate for epoxy resins, synthesis of diols
Ozonolysis9-methoxynonanalPrecursor for fragrances and pharmaceuticals
Hydroformylation11-methoxyundecanalIntermediate for plasticizers, detergents

Catalysis and Green Chemistry Perspectives

The synthesis and application of 1-Decene, 10-methoxy- align well with the principles of green chemistry, which advocate for the design of chemical processes that reduce waste and minimize environmental impact. rsc.org

The production of 1-Decene, 10-methoxy- can potentially be achieved through the direct methoxylation of 1-decene, an atom-economical addition reaction where all atoms of the reactants are incorporated into the final product. rsc.org The development of heterogeneous catalysts for this transformation would further enhance its green profile by allowing for easy separation and recycling of the catalyst, reducing waste streams. nih.gov

In polymer manufacturing, using 1-Decene, 10-methoxy- as a comonomer for direct functionalization is a greener alternative to the more traditional and often harsh post-polymerization modification techniques. researchgate.netmdpi.com This approach avoids the use of hazardous solvents and reagents, reduces the number of reaction steps, and saves energy. rsc.org Future research will likely focus on developing highly efficient and selective catalysts that can copolymerize ethylene with polar monomers like 1-Decene, 10-methoxy- under mild conditions, making the production of these advanced materials more sustainable and economically feasible.

for 1-Decene, 10-methoxy-

Following a comprehensive review of available scientific literature and data, it has been determined that there is currently no specific research published regarding the advanced applications and future research directions for the chemical compound 1-Decene, 10-methoxy- (also known as 10-Methoxydec-1-ene).

General research exists on the concepts outlined:

Novel Catalytic Systems: There is broad research into developing sustainable catalytic transformations for various organic molecules, often focusing on principles of green chemistry such as using earth-abundant metals and mild reaction conditions.

Thermomorphic Multiphase Systems (TMS): This technique is a known strategy for recycling homogeneous catalysts and has been applied to reactions involving alkenes. nih.gov The principle of TMS involves using solvent mixtures with a temperature-dependent miscibility gap to achieve a homogeneous reaction phase at a higher temperature and a biphasic system for catalyst and product separation at a lower temperature. nih.gov

Emerging Research Areas: Research in related fields includes the catalytic conversion of renewable feedstocks and the development of new biodegradable polymers and specialty chemicals.

However, the application of these specific advanced technologies and exploration of future research directions have not been documented for 1-Decene, 10-methoxy- . Therefore, content for the requested sections cannot be generated with scientific accuracy at this time.

Q & A

Q. What are the primary synthetic routes for 1-Decene, 10-methoxy-, and how do they differ in efficiency and scalability?

The synthesis of 1-Decene, 10-methoxy- typically involves ethylene oligomerization via the Ziegler Process or catalytic cracking of petrochemical waxes. Advanced methods like Simulated Moving Bed (SMB) chromatography (e.g., DECSEP SMB) achieve >99% purity and high recovery rates by isolating positional isomers (e.g., 1-Decene vs. 3-Decene). SMB technology allows scalability from metric tons to industrial volumes, with optimized flow rates and adsorbent selection critical for yield . Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for validating purity and structural integrity .

Q. How can researchers distinguish 1-Decene, 10-methoxy- from its positional isomers (e.g., 3-Decene)?

Isomer separation requires chromatographic techniques such as SMB or high-performance liquid chromatography (HPLC) with polar stationary phases. Retention time differences in GC-MS (using non-polar columns) and distinct NMR chemical shifts (e.g., allylic protons in 1-Decene vs. internal double bonds in 3-Decene) are diagnostic. Computational modeling (e.g., density functional theory) predicts isomer stability and reactivity, aiding experimental design .

Q. What safety protocols are critical when handling 1-Decene, 10-methoxy- in laboratory settings?

Although 1-Decene is not classified as hazardous, standard precautions include using fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation. Waste should be stored in sealed containers and disposed via certified chemical waste services. Emergency measures (e.g., eye rinsing with water for 15 minutes) align with general hydrocarbon handling guidelines .

Q. Which spectroscopic methods are most reliable for characterizing 1-Decene, 10-methoxy-?

NMR (¹H and ¹³C) identifies methoxy (-OCH₃) and terminal alkene protons (δ 4.5–5.5 ppm). Infrared (IR) spectroscopy confirms C-O (1100–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) bonds. Mass spectrometry (MS) detects molecular ions (m/z 170 for C₁₁H₂₂O) and fragmentation patterns. Cross-validation with reference databases (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-Decene derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from isomer impurities or solvent interactions. Rigorous purification (SMB/HPLC) and controlled assays (e.g., fixed solvent polarity) are essential. Dose-response curves and statistical validation (ANOVA with post-hoc tests) mitigate variability. Meta-analyses of literature data using tools like PRISMA frameworks highlight methodological inconsistencies .

Q. What experimental designs optimize the catalytic efficiency of 1-Decene, 10-methoxy- in polymerization reactions?

Polymerization (e.g., Ziegler-Natta catalysts) requires inert atmospheres (argon/nitrogen) and temperature control (60–80°C). Kinetic studies via gel permeation chromatography (GPC) track molecular weight distribution. Co-monomer ratios (e.g., ethylene/1-Decene) influence branching density, measured by ¹³C NMR. Design of experiments (DoE) software (e.g., Minitab) identifies optimal catalyst loading and reaction time .

Q. How do computational models predict the environmental persistence of 1-Decene, 10-methoxy-?

Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates using parameters like logP (octanol-water partition coefficient) and topological polar surface area (TPSA). Photodegradation studies under UV light (λ = 254 nm) with GC-MS monitoring quantify breakdown products. Ecotoxicity assays (e.g., Daphnia magna LC50) validate model predictions .

Q. What strategies improve trace-level detection of 1-Decene, 10-methoxy- in complex matrices (e.g., biological fluids)?

Solid-phase microextraction (SPME) paired with GC-MS enhances sensitivity (detection limits <1 ppb). Derivatization (e.g., silylation of methoxy groups) boosts volatility for MS analysis. Matrix-matched calibration standards correct for ion suppression in electrospray ionization (ESI). Method validation follows ICH guidelines for precision (%RSD <15%) and recovery (80–120%) .

Q. How can molecular docking elucidate the interaction of 1-Decene, 10-methoxy- derivatives with biological targets (e.g., PI3K/AKT pathway)?

Docking software (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures (PDB IDs: e.g., 3QKK for PI3K). Free energy calculations (MM/GBSA) rank affinity. In vitro validation includes kinase inhibition assays (IC50) and Western blotting for pathway proteins (e.g., phosphorylated AKT). Pharmacophore mapping identifies critical functional groups (e.g., methoxy positioning) for activity .

Methodological Frameworks

What criteria (e.g., FINER) ensure rigorous research questions for 1-Decene, 10-methoxy- studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

  • Feasibility: Access to SMB purification infrastructure.
  • Novelty: Investigating understudied isomer-specific bioactivity.
  • Ethics: Adherence to REACH regulations for environmental toxicity testing.
    Peer review and pilot studies preemptively address flaws in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.